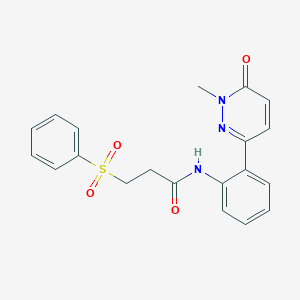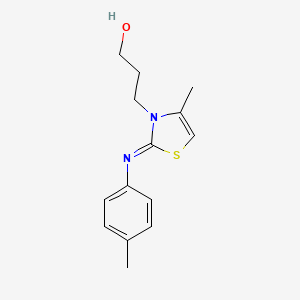![molecular formula C20H16N6O4S B2982556 6-[[5-[(3-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852047-23-5](/img/structure/B2982556.png)
6-[[5-[(3-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a pyrimidine-2,4-dione moiety, a 1,2,4-triazole ring, and a nitrophenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound has several aromatic rings (phenyl and triazole), which could contribute to its stability. The nitro group is a strong electron-withdrawing group, which could make the compound reactive .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the nitro group can be reduced to an amine, and the triazole ring can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. The presence of multiple aromatic rings in this compound could make it relatively nonpolar and insoluble in water. The nitro group could make the compound acidic .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research in this area explores the synthesis and chemical reactions of compounds with structures related to 6-[[5-[(3-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione. For instance, studies have detailed the synthesis of various heterocyclic compounds, including pyrimidines and triazoles, through different chemical reactions, highlighting their unique chemical properties and potential for further chemical modifications (Nitta, Ohtsuki, Mitsumoto, & Naya, 2005; Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Photocatalytic and Electrochemical Applications
Some compounds synthesized from structures similar to 6-[[5-[(3-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione exhibit unique photocatalytic and electrochemical properties. For example, certain derivatives have shown the ability to undergo photo-induced autorecycling oxidation, which could be leveraged in photocatalytic applications (Nitta, Ohtsuki, Mitsumoto, & Naya, 2005).
Supramolecular Chemistry
In supramolecular chemistry, these compounds' ability to form complex structures through hydrogen bonding and other non-covalent interactions is explored. Research has demonstrated how pyrimidine derivatives can serve as ligands in co-crystallization processes to form multidimensional networks, revealing potential applications in materials science and molecular engineering (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Potential Biological and Pharmacological Applications
Although the specific research on biological and pharmacological applications of 6-[[5-[(3-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is not directly mentioned, similar structures have been explored for their potential as dihydrofolate reductase inhibitors, highlighting the broader relevance of these compounds in drug discovery and medicinal chemistry (Al-Wahaibi, Shaik, Elmorsy, Abdelbaky, García‐Granda, Thamotharan, Thiruvenkatam, & El-Emam, 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[[5-[(3-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O4S/c27-18-11-14(21-19(28)22-18)10-17-23-24-20(25(17)15-6-2-1-3-7-15)31-12-13-5-4-8-16(9-13)26(29)30/h1-9,11H,10,12H2,(H2,21,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBPSMBYWDNUOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[[5-[(3-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

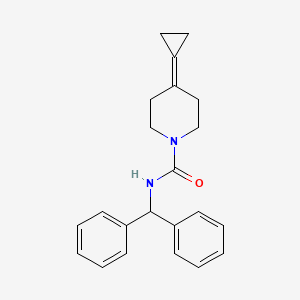
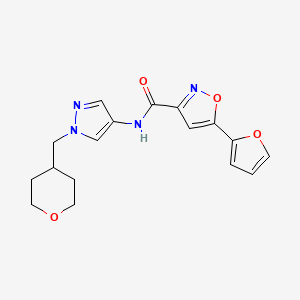

![Ethyl 4-[4-[(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2982480.png)
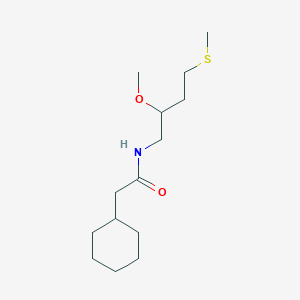
![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2982482.png)
![2-(2-(ethylthio)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2982483.png)
![1-(3,6-dichloropyridine-2-carbonyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2982486.png)
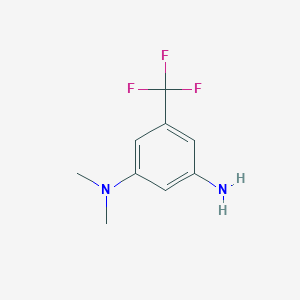
![(E)-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2982489.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2982490.png)
